Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide, with the CAS number 1324548-74-4, is a synthetic compound primarily utilized in research settings. Its molecular formula is , and it has a molecular weight of approximately 441.0 g/mol. This compound is classified as a small molecule and is notable for its potential pharmacological applications.
The synthesis of Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide can be represented using various chemical notations:
InChI=1S/C25H29ClN2O3/c26-21-10-8-20(9-11-21)25(14-4-5-15-25)23(29)27-18-19-12-16-28(17-13-19)24(30)31-22-6-2-1-3-7-22/h1-3,6-11,19H,4-5,12-18H2,(H,27,29)
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4
The compound's structure includes a piperidine ring, a chlorophenyl group, and a cyclopentanecarboxamide moiety. These structural features contribute to its biological activity.
Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide can participate in various chemical reactions:
The reactivity of this compound can be influenced by factors such as solvent polarity and temperature. Kinetics and thermodynamics of these reactions are critical for understanding its behavior in biological systems.
The mechanism of action for Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide is not fully elucidated but may involve interactions with specific receptors or enzymes in biological pathways.
Preliminary studies suggest that this compound may modulate neurotransmitter systems or influence signaling pathways associated with pain modulation or neuroprotection.
While specific data on physical properties such as density and boiling point are not available, it is generally expected that compounds of this type exhibit moderate solubility in organic solvents due to their amphiphilic nature.
Key chemical properties include:
These properties suggest potential stability under standard laboratory conditions.
Phenyl 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide has several scientific uses:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5